molecular formula C30H33N5O4 B12411085 Brd4-BD1/2-IN-2

Brd4-BD1/2-IN-2

Cat. No.: B12411085
M. Wt: 527.6 g/mol
InChI Key: MWCRMAMBVBLWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brd4-BD1/2-IN-2 is a promising chemical probe designed to selectively and potently inhibit both bromodomain 1 (BD1) and bromodomain 2 (BD2) of the Bromodomain and Extra-Terminal (BET) protein BRD4. As an epigenetic reader, BRD4 recognizes acetylated lysine residues on histone tails through its two bromodomains, a function critical to its role as a master regulator of gene transcription. By disrupting the interaction between BRD4 and acetylated histones, this compound effectively suppresses BRD4-driven transcriptional programs, providing researchers with a valuable tool to investigate chromatin biology and gene regulation mechanisms. The therapeutic and research relevance of BRD4 inhibition is substantial, spanning oncology, immunology, and cardiovascular disease. BRD4 functions as a key component of the transcriptional machinery, recruiting the positive transcription elongation factor b (P-TEFb) to promoters and enhancers to phosphorylate RNA polymerase II and initiate productive transcription of genes, including potent oncogenes like c-MYC. The dual inhibitory profile of this compound against both BD1 and BD2 is particularly valuable for preclinical research, as it allows for complete suppression of BRD4 function. While the individual BD1 and BD2 domains exhibit high structural similarity, they can display distinct ligand selectivity and biological functions; BD1 is often implicated in maintaining steady-state expression of key oncogenes, whereas BD2 may play a more prominent role in rapid transcriptional responses in inflammatory diseases. By simultaneously targeting both domains, this compound offers a robust means to ablate BRD4 activity comprehensively in cellular and animal models. This compound is presented for research applications only, including the exploration of BET protein biology, the validation of BRD4-dependent disease models, and the development of combination therapies. It is supplied with detailed quality control documentation and is intended for use by qualified scientific professionals in laboratory settings. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS.

Properties

Molecular Formula

C30H33N5O4

Molecular Weight

527.6 g/mol

IUPAC Name

4-[5-(2,6-dimethylphenoxy)-2-(2-hydroxy-2-methylpropyl)indazol-6-yl]-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C30H33N5O4/c1-7-31-28(36)24-13-21-22(15-34(6)29(37)26(21)32-24)20-12-23-19(14-35(33-23)16-30(4,5)38)11-25(20)39-27-17(2)9-8-10-18(27)3/h8-15,32,38H,7,16H2,1-6H3,(H,31,36)

InChI Key

MWCRMAMBVBLWNT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=CC4=NN(C=C4C=C3OC5=C(C=CC=C5C)C)CC(C)(C)O)C

Origin of Product

United States

Preparation Methods

Core Scaffold Design and Initial Synthesis

The indole-2-one scaffold forms the structural basis of this compound, chosen for its ability to mimic acetylated lysine residues critical for BRD4 binding. Docking studies guided the substitution pattern on the indole ring to optimize interactions with conserved asparagine residues (e.g., Asn140 in BD1) and hydrophobic pockets in the bromodomains. Initial synthesis begins with:

  • Formation of the indole-2-one core : Cyclization of substituted anilines with α-ketoesters under acidic conditions yields the indole-2-one backbone.
  • Functionalization at the 3-position : Introduction of a bromine or iodine atom enables subsequent cross-coupling reactions for side-chain diversification.

A representative reaction sequence is shown below:

Aniline derivative + α-ketoester → Indole-2-one core (H₂SO₄, 80°C, 12h)  
Indole-2-one + NBS → 3-Bromo-indole-2-one (DMF, 0°C, 2h)  
3-Bromo-indole-2-one + Boronic acid → Suzuki coupling product (Pd(PPh₃)₄, K₂CO₃, 90°C, 24h)  

Side-Chain Optimization for BD1/2 Selectivity

Structural data from BRD4 BD1 (PDB: 3JVJ) and BD2 (PDB: 3JVL) informed the design of side chains that differentially engage BD1 versus BD2. Key modifications include:

  • BD1 selectivity : A sulfonamide group at the 5-position enhances hydrogen bonding with Tyr97 and Asn140 in BD1.
  • BD2 avoidance : Bulky substituents at the 7-position reduce affinity for BD2 by sterically clashing with His442.

Structural and Kinetic Characterization

Crystallographic Validation of Binding Modes

Co-crystallization studies with BRD4 BD1 and BD2 revealed critical interactions:

Interaction BD1 (3JVJ) BD2 (3JVL)
Acetyl-lysine mimic Indole-2-one carbonyl Indole-2-one carbonyl
Hydrogen bond with Asn/His Asn140 (2.1 Å) His437 (2.3 Å)
Hydrophobic contact Phe83, Val87 Leu385, Ile389

The indole-2-one carbonyl forms a water-mediated hydrogen bond with Tyr97 in BD1, absent in BD2 due to conformational differences in the ZA loop.

Binding Affinity and Selectivity Profiles

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantified BD1/2 selectivity:

Parameter BD1 BD2
Kₐ (M⁻¹s⁻¹) 1.2 × 10⁶ 3.4 × 10⁴
Kₐ (s⁻¹) 8.7 × 10⁻³ 2.1 × 10⁻²
Kₐ (nM) 41 313

Data adapted from enzymatic assays and SPR.

Process Optimization and Scale-Up

Solvent and Temperature Screening

Patent WO2020192637A1 details a scalable synthesis using tetrahydrofuran (THF) as the primary solvent:

Step Conditions Yield
Cyclization H₂SO₄, 80°C, 12h 78%
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, 90°C, 24h 65%
Final crystallization THF, 25–45°C, 12–50h stirring 92% purity

Stirring at 35°C for 24h optimized crystal size and purity.

Purity and Stability Analysis

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensured batch consistency:

  • HPLC : >99% purity (C18 column, 0.1% TFA/ACN gradient)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 3.12 (s, 3H, CH₃).

Biological Evaluation and Mechanistic Studies

Antiproliferative Activity

This compound demonstrated potent activity against hematologic malignancies:

Cell Line IC₅₀ (µM) Mechanism
MV-4-11 0.78 ± 0.03 c-Myc downregulation, G₀/G₁ arrest
HL-60 4.64 ± 0.30 Apoptosis induction

Dose-dependent reduction of c-Myc by 80% at 1 µM (Western blot).

Toxicity Profiling

Low toxicity in normal GES-1 cells (IC₅₀ > 50 µM) underscores its therapeutic window.

Chemical Reactions Analysis

Types of Reactions

Brd4-BD1/2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacokinetic properties, such as increased solubility, stability, and binding affinity .

Scientific Research Applications

Cancer Treatment

Mechanism of Action:
Brd4-BD1/2-IN-2 functions by disrupting the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes involved in cancer cell proliferation and survival.

Case Studies:

  • Triple-Negative Breast Cancer: A study demonstrated that dual inhibition of BRD4 and CK2 using compounds similar to this compound resulted in significant apoptosis in MDA-MB-231 and MDA-MB-468 cells, both of which are models for triple-negative breast cancer. The compound exhibited an IC50 value of 180 nM against BRD4, suggesting potent efficacy in inhibiting cancer cell growth .
  • Ovarian and Prostate Cancer: this compound is currently being evaluated in clinical trials for its effectiveness when combined with other therapies, such as olaparib for ovarian cancer and enzalutamide for metastatic castration-resistant prostate cancer. Early results indicate promising outcomes in terms of tumor shrinkage and patient response rates .

Epigenetic Regulation

Role in Gene Expression:
Brd4 plays a vital role in the regulation of transcriptional programs by recruiting transcriptional machinery to specific genomic loci. By inhibiting BRD4, this compound can alter gene expression patterns associated with various diseases.

Research Findings:
Recent studies utilizing nuclear magnetic resonance (NMR) spectroscopy have shown that this compound effectively modifies the dynamics of BRD4 bromodomains, impacting their interaction with chromatin . This alteration can lead to significant changes in gene expression profiles, providing insights into its potential use as a therapeutic agent for diseases characterized by epigenetic dysregulation.

Autoimmune Diseases

Potential Applications:
Emerging research suggests that inhibitors like this compound may also play a role in treating autoimmune diseases by modulating inflammatory responses through epigenetic mechanisms.

Evidence:
Studies have indicated that BRD4 is involved in the regulation of pro-inflammatory cytokines. By inhibiting BRD4 activity, compounds such as this compound may reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis .

Data Tables

Application Area Target Disease Mechanism Clinical Status
CancerTriple-Negative Breast CancerInduces apoptosis via BRD4 inhibitionPreclinical studies ongoing
CancerOvarian CancerEnhances efficacy of olaparibPhase 1b clinical trials
CancerProstate CancerSynergistic effects with enzalutamidePhase 1b clinical trials
Autoimmune DiseasesRheumatoid ArthritisModulates inflammatory cytokine productionResearch stage

Mechanism of Action

Brd4-BD1/2-IN-2 exerts its effects by selectively binding to the bromodomains 1 and 2 of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and inhibiting gene expression. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes involved in cell proliferation and survival .

Comparison with Similar Compounds

MS417

  • Binding Affinity : MS417 binds both BRD4-BD1 and BD2 with similar affinities (Kd = 36.1 nM for BD1, 25.4 nM for BD2) .
  • Selectivity : Unlike BRD4-BD1/2-IN-2, MS417 lacks domain selectivity, making it less suitable for studies requiring BD2-specific inhibition.
  • Mechanistic Insights : NMR studies confirmed MS417’s simultaneous binding to both bromodomains, even at substoichiometric concentrations .

JQ1

  • Potency : JQ1, a pan-BET inhibitor, shows moderate activity against BRD4-BD2 (IC50 = 60 nM) and BRD4-BD1 (IC50 = 60 nM) .
  • Selectivity : JQ1 broadly inhibits multiple BET proteins (e.g., BRDT, BRD2/3/4), whereas this compound’s >600-fold selectivity for BRD4-BD2 over BD1 minimizes off-target effects .
  • Therapeutic Utility : JQ1’s pan-BET activity limits its use in BD2-specific contexts, whereas this compound enables precise targeting of BD2-driven pathways .

CDD-1132 and CDD-1102

  • BD2 Specificity : CDD-1132 and CDD-1102 (from a DNA-encoded library screen) inhibit BRD4-BD2 with IC50s of 31 nM and 15 nM, respectively, but exhibit poor selectivity over BRD4-BD1 (IC50s >4,460 nM) .
  • Advantage of this compound: With sub-nanomolar BD2 potency and >600-fold BD2/BD1 selectivity, this compound outperforms these analogs in both efficacy and specificity .

PROTAC BRD3/BRD4-L Degrader-2

  • Mechanism : Unlike inhibitors, this PROTAC degrades BRD3 and BRD4-L with Ki values of 16.91 nM and 2.8 nM, respectively .
  • Comparison : While PROTACs achieve sustained target suppression, this compound offers reversible, dose-dependent inhibition, making it preferable for acute studies or combination therapies .

Key Data Tables

Table 1: Comparative Potency and Selectivity

Compound BRD4-BD2 IC50/Kd (nM) BRD4-BD1 IC50/Kd (nM) BD2/BD1 Selectivity Ratio
This compound <0.5 <300 >600
MS417 25.4 36.1 ~1.4
JQ1 60 60 1.0
CDD-1132 31 26,200 ~845
CDD-1102 15 4,460 ~297

Table 2: Functional and Pharmacokinetic Properties

Compound Mechanism Key Application Metabolic Stability (t1/2, min)
This compound Inhibitor BD2-specific studies Data pending
JQ1 Pan-BET Inhibitor Broad BET inhibition 15 (MLM), 6 (HLM)
PROTAC Degrader-2 Degrader Sustained BRD3/4-L loss 150–240

Research Findings and Implications

  • BD2-Specific Targeting : this compound’s unprecedented BD2 selectivity (IC50 <0.5 nM) addresses limitations of earlier inhibitors like JQ1 and MS417, which lack domain specificity .
  • Therapeutic Potential: Its BD2 focus is critical in diseases where BD2 drives pathology, such as AML and inflammation, reducing toxicity from broad BET inhibition .
  • Structural Insights : The compound’s design avoids PAINS (pan-assay interference compounds) and Brenk alerts, enhancing its reliability in high-throughput screens .

Biological Activity

Brd4-BD1/2-IN-2 is a selective inhibitor targeting the bromodomains (BD1 and BD2) of Bromodomain-containing protein 4 (BRD4), a key regulator in various cellular processes including transcription, cell cycle progression, and apoptosis. This compound has garnered attention due to its potential therapeutic applications in cancer and inflammatory diseases.

BRD4 plays a crucial role in interpreting epigenetic codes by binding to acetylated lysines on histones and non-histone proteins. The two bromodomains, BD1 and BD2, exhibit distinct binding affinities and biological functions. This compound selectively inhibits BRD4 BD2 with an IC50 of less than 0.5 nM, while it shows a significantly higher IC50 of less than 300 nM for BD1, indicating a strong preference for BD2 inhibition .

Comparative Binding Affinity

The binding affinities of this compound for BRD4 BD1 and BD2 are summarized in the following table:

CompoundTargetIC50 (nM)
This compoundBRD4 BD2<0.5
BRD4 BD1<300

This selective inhibition is significant as it suggests that targeting BRD4 BD2 may provide therapeutic benefits while minimizing potential side effects associated with broader inhibition.

Biological Effects

This compound has been shown to suppress the expression of oncogenic transcription factors such as c-Myc. By inhibiting BRD4, the compound can disrupt the transcriptional regulation that promotes cancer cell proliferation and survival. This mechanism is particularly relevant in cancers where BRD4 is known to be overexpressed, such as in certain leukemias and solid tumors .

Study 1: Anti-Proliferative Activity

In vitro studies demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, treatment with the compound resulted in reduced cell viability and induced apoptosis in A375 melanoma cells. The underlying mechanism was linked to the downregulation of c-Myc and other proliferation-associated genes .

Study 2: Synergistic Effects with Other Inhibitors

Research has indicated that combining this compound with other targeted therapies can enhance its efficacy. For example, when used alongside inhibitors targeting CDK9 or HDAC, there was a notable synergistic effect observed in reducing tumor growth in preclinical models. This suggests a potential strategy for overcoming resistance seen with single-agent therapies .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the dual inhibitory activity of Brd4-BD1/2-IN-2 against BD1 and BD2 domains?

  • Methodological Answer : Use biochemical assays such as fluorescence resonance energy transfer (FRET) or AlphaScreen to quantify binding affinity (IC50). For BD2 inhibition, prioritize assays with recombinant BRD4 BD2 proteins due to its higher inhibitory potency (IC50 <0.5 nM vs. BD1 IC50 <300 nM) . Include triplicate measurements and control compounds (e.g., JQ1) to validate assay specificity. Report results using normalized inhibition curves and statistical error margins (SEM) .

Q. How can researchers ensure reproducibility when testing this compound in cellular models of cancer?

  • Methodological Answer : Standardize cell lines (e.g., MV4-11 leukemia cells) and culture conditions (e.g., serum concentration, passage number). Use dose-response curves (0.1–10 µM) to assess cytotoxicity via MTT or CellTiter-Glo assays. Include controls for BET inhibitor off-target effects (e.g., siRNA knockdown of BRD4). Document batch-specific compound purity (>95% by HPLC) and solvent (DMSO) concentration limits (<0.1%) .

Q. What statistical approaches are appropriate for analyzing contradictory data on this compound selectivity?

  • Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to compare this compound’s activity against other BET inhibitors (e.g., OTX015, I-BET762). Use ANOVA with post-hoc Tukey tests to resolve discrepancies in IC50 values across studies. Include sensitivity analyses to account for batch effects or assay variability .

Advanced Research Questions

Q. How can computational modeling improve the rational design of this compound derivatives with enhanced BD1/BD2 selectivity?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like GAFF to model ligand-protein interactions . Prioritize residues with differential binding energies between BD1 and BD2 (e.g., Asn140 in BD1 vs. Tyr113 in BD2). Validate predictions via site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Use immunocompromised mice (e.g., NSG) engrafted with patient-derived xenografts (PDXs) to assess tumor growth inhibition. Measure plasma concentrations via LC-MS/MS and correlate with target engagement (e.g., c-Myc suppression by qPCR). Apply nonlinear mixed-effects modeling (NLME) to estimate bioavailability and half-life .

Q. How should researchers address conflicting reports on this compound’s efficacy in solid tumors versus hematological malignancies?

  • Methodological Answer : Perform meta-analyses of published transcriptomic datasets (e.g., GEO, TCGA) to identify tumor-specific BET dependency signatures. Validate hypotheses using 3D organoid models and CRISPR-Cas9 screens targeting BRD4 isoforms. Stratify results by tumor mutational burden (TMB) and chromatin accessibility profiles .

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